Diquat Dipyridone

Descripción general

Descripción

Diquat Dipyridone is a metabolite of Diquat, a non-selective contact herbicide widely used to control weeds. This compound is formed through the oxidation of Diquat and is known for its role in the toxicokinetics of Diquat poisoning . Diquat itself is a bipyridyl compound, and its metabolites, including this compound, have significant implications in both environmental and biological contexts .

Mecanismo De Acción

Target of Action

Diquat Dipyridone, a non-selective bipyridine herbicide, primarily targets green plant tissues . It interacts with the photosynthetic process in plants, leading to the destruction of plant cells . It is rapidly absorbed by plants and moves throughout the plant’s system .

Mode of Action

The mode of action of this compound involves damaging the cell membranes and disrupting the photosynthesis process in unwanted plants . This herbicide is absorbed by plants and moves throughout the plant’s system, leading to rapid desiccation and death of the target plant . It is primarily attributed to the intracellular generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through the process of reduction oxidation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to photosynthesis. By disrupting the photosynthesis process, this compound causes the destruction of plant cells . The intracellular generation of ROS and RNS leads to oxidative stress, resulting in a cascade of clinical symptoms .

Pharmacokinetics

This compound is poorly absorbed from the gastrointestinal tract of rats and eliminated mainly via the feces . The small amount absorbed is rapidly eliminated via the urine . After oral administration, peak tissue and blood levels are seen at approximately 2 hours, followed by a rapid decline . Liver, kidney, gastrointestinal tract, and lung have the highest residues immediately following dosing .

Result of Action

The result of this compound’s action is the rapid desiccation and death of the target plant . In humans, this compound poisoning can inflict damage on multiple tissues and organs, with the digestive tract and kidneys being the most frequently affected, followed by the liver, lungs, and heart . It also exerts toxic effects on the central nervous system, leading to clinical symptoms such as dizziness, drowsiness, convulsions, coma, irritability, and disorientation .

Action Environment

This compound is highly soluble in water, has a low risk of leaching to groundwater, and is volatile . It is very persistent in soil but rapidly degrades in aquatic systems . It is used for pond management within the agricultural sector, offering effective control over weeds . You can apply this compound in waters like ponds, lakes, reservoirs, canals, streams, rivers, bayous, and drainage ditches .

Análisis Bioquímico

Biochemical Properties

Diquat Dipyridone is known to interact with the photosynthetic process in plants, leading to the production of compounds that destroy plant cells It is known that the toxicity mechanism of this compound is primarily attributed to the intracellular generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through the process of reduction oxidation .

Cellular Effects

This compound can cause severe systemic toxicity that manifests rapidly . The resultant symptoms can cause the dysfunction of a range of tissues and organs . It is primarily attributed to the intracellular generation of ROS and RNS, leading to oxidative stress . This results in a cascade of clinical symptoms, including neurological damage .

Molecular Mechanism

It is known that its toxicity is primarily attributed to the intracellular generation of ROS and RNS through the process of reduction oxidation . This results in oxidative stress, leading to a cascade of clinical symptoms .

Temporal Effects in Laboratory Settings

It is known that this compound is rapidly absorbed by green plant tissue and interacts with the photosynthetic process to produce compounds that destroy plant cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways that lead to the generation of ROS and RNS It is known that this process leads to oxidative stress, resulting in a cascade of clinical symptoms .

Transport and Distribution

It is known that this compound is rapidly absorbed by green plant tissue .

Subcellular Localization

It is known that this compound interacts with the photosynthetic process in plants, leading to the production of compounds that destroy plant cells .

Métodos De Preparación

The preparation of Diquat Dipyridone involves the oxidation of Diquat. This process can be achieved through various synthetic routes, including chemical oxidation using reagents such as hydrogen peroxide or potassium permanganate . The reaction conditions typically involve an aqueous medium and controlled temperature to ensure complete oxidation.

Análisis De Reacciones Químicas

Diquat Dipyridone undergoes several types of chemical reactions, including:

Oxidation: Further oxidation of this compound can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to its parent compound, Diquat.

Substitution: Substitution reactions involving nucleophiles can modify the pyridyl rings of this compound.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Diquat Dipyridone has several scientific research applications:

Toxicokinetic Studies: It is used to study the toxicokinetics of Diquat poisoning, providing insights into the metabolism and excretion of Diquat in biological systems.

Environmental Monitoring: This compound is monitored in environmental samples to assess the impact of Diquat usage on ecosystems.

Analytical Chemistry: It serves as a reference compound in the development of analytical methods for detecting Diquat and its metabolites in various matrices.

Comparación Con Compuestos Similares

Diquat Dipyridone is similar to other bipyridyl herbicides and their metabolites, such as:

Paraquat: Another widely used bipyridyl herbicide with similar toxicological properties.

Paraquat Monopyridone: A metabolite of Paraquat with comparable oxidative properties.

Diquat Monopyridone: Another metabolite of Diquat, formed through a similar oxidation process.

The uniqueness of this compound lies in its specific formation pathway and its role in the toxicokinetics of Diquat poisoning .

Actividad Biológica

Diquat dipyridone, a metabolite of the herbicide diquat, has garnered attention due to its biological activity and implications for human health and environmental safety. This article explores the compound's pharmacokinetics, toxicity, and metabolic pathways, supported by case studies and relevant research findings.

Overview of this compound

Diquat is a non-selective herbicide widely used for weed control. Upon ingestion or exposure, it undergoes metabolic transformation to produce various metabolites, including this compound and diquat monopyridone. Understanding the biological activity of these metabolites is crucial for evaluating the toxicological effects of diquat exposure.

Pharmacokinetics

Recent studies have elucidated the pharmacokinetic profile of this compound. A toxicokinetic study conducted in rats revealed significant findings regarding absorption, distribution, metabolism, and excretion (ADME) of diquat and its metabolites.

Key Toxicokinetic Parameters

| Parameter | Diquat (DQ) | Diquat Monopyridone (DQ-M) | This compound (DQ-D) |

|---|---|---|---|

| C_max (ng/mL) | 977 ± 301 | 47.1 ± 22.7 | 246 ± 81.8 |

| T_max (h) | 0.6 ± 0.3 | 0.5 ± 0.2 | 1.6 ± 0.2 |

| t_1/2 (h) | 13.1 ± 5.3 | 25.1 ± 20.2 | 8.2 ± 1.5 |

| AUC_0-t (h·ng/mL) | 2770 ± 972 | 180 ± 50.6 | 2430 ± 1040 |

The maximum concentration () of diquat was observed at approximately , with a half-life () of . In contrast, this compound exhibited a shorter half-life of , indicating faster clearance from the system .

Metabolic Pathways

Diquat is primarily metabolized in the liver, where it is converted into this compound and diquat monopyridone through various enzymatic processes . Studies have shown that after administration, a significant portion of diquat is excreted in urine as these metabolites:

- This compound : Identified as one of the primary metabolites in urine following exposure.

- Diquat Monopyridone : Also detected but in smaller quantities compared to this compound.

The metabolism pathway indicates that diquat is more readily metabolized than its counterpart paraquat, which has implications for understanding its toxicity profile .

Toxicity and Case Studies

Diquat exposure can lead to severe systemic toxicity characterized by rapid onset of symptoms affecting multiple organ systems. Two notable case studies involving adolescent patients highlight the clinical manifestations and treatment challenges associated with diquat poisoning.

Case Study Summaries

- Case A : A healthy 13-year-old girl ingested diquat and presented with severe gastrointestinal symptoms shortly after ingestion. Timely intervention with hemoperfusion resulted in minimal organ damage and stable recovery.

- Case B : Another girl of the same age experienced delayed treatment without hemoperfusion, leading to significant liver and kidney dysfunction as indicated by laboratory tests . The differences in treatment timing underscore the critical nature of rapid medical response in cases of diquat poisoning.

Clinical Implications

There are currently no specific antidotes for diquat poisoning; therefore, understanding the biological activity of its metabolites is essential for developing effective treatment protocols . Hemoperfusion has been shown to effectively reduce blood levels of diquat, emphasizing the importance of early intervention.

Propiedades

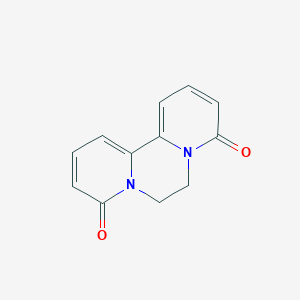

IUPAC Name |

7,10-diazatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,12-tetraene-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-1-3-9-10-4-2-6-12(16)14(10)8-7-13(9)11/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTKVKNCYCXHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=CC=C2C3=CC=CC(=O)N31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216789 | |

| Record name | 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35022-72-1 | |

| Record name | 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35022-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is diquat dipyridone formed in the body?

A1: this compound is formed through the metabolism of diquat in the liver. Research using rat liver homogenates showed that diquat is broken down into two primary metabolites: diquat monopyridone and this compound. This metabolic process was confirmed by isolating and characterizing the metabolites using techniques like HPLC, mass spectrometry, and nuclear magnetic resonance spectroscopy [].

Q2: Is diquat metabolized faster than paraquat, another commonly used herbicide?

A2: Yes, research indicates that diquat is metabolized more readily than paraquat in rat liver homogenates. While both herbicides saw a decrease in concentration over time when incubated with fresh liver homogenate, diquat was undetectable after just 10 minutes, suggesting a faster metabolic breakdown compared to paraquat [].

Q3: Can diquat metabolites be detected in humans after ingestion?

A3: While the provided abstracts don't offer data on this compound specifically, research has confirmed the presence of two diquat metabolites in the urine and serum of patients poisoned after ingesting a combined herbicide containing both paraquat and diquat []. This suggests that, similar to the findings in rat liver homogenates, diquat undergoes metabolic breakdown in humans as well.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.